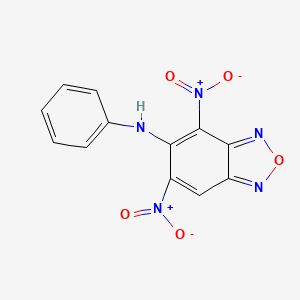
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitro groups, a benzoxadiazole ring, and an amine group, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of N-phenyl-2,1,3-benzoxadiazol-5-amine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzoxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 4,6-diamino-N-phenyl-2,1,3-benzoxadiazol-5-amine.
Substitution: Formation of various substituted benzoxadiazole derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized nitrogen species or ring-opened products.
Applications De Recherche Scientifique
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with nucleophilic sites in biological molecules. The benzoxadiazole ring contributes to its stability and electronic properties, making it an effective probe or reagent in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitrodiphenylamine
- 2,1,3-Benzothiadiazole
- 2,4-Dinitrophenylhydrazine
Comparison
4,6-Dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both nitro groups and a benzoxadiazole ring, which imparts distinct chemical and physical properties. Compared to 2,4-Dinitrodiphenylamine, it has a more complex ring structure, leading to different reactivity and applications. 2,1,3-Benzothiadiazole, while similar in having a heterocyclic ring, lacks the nitro groups, resulting in different electronic properties and uses. 2,4-Dinitrophenylhydrazine is primarily used as a reagent for detecting carbonyl compounds, whereas this compound has broader applications in various fields.
Propriétés
Numéro CAS |
95928-30-6 |
|---|---|
Formule moléculaire |
C12H7N5O5 |
Poids moléculaire |
301.21 g/mol |
Nom IUPAC |
4,6-dinitro-N-phenyl-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C12H7N5O5/c18-16(19)9-6-8-10(15-22-14-8)12(17(20)21)11(9)13-7-4-2-1-3-5-7/h1-6,13H |
Clé InChI |
KFWODRRBSNSPMM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


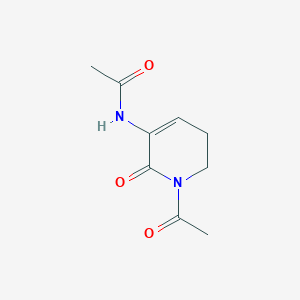
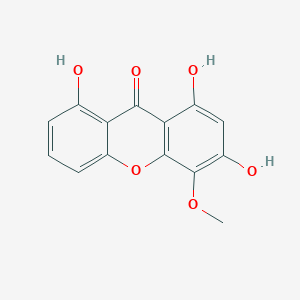
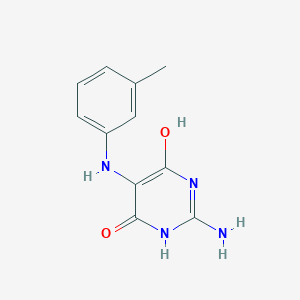
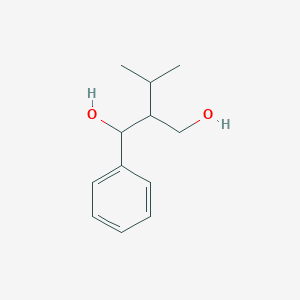
![Acetic acid, [[(phenylamino)thioxomethyl]hydrazono]-](/img/structure/B14354222.png)
![1-Methyl-2-[5-(2-methylhydrazinyl)pentyl]hydrazine;hydrochloride](/img/structure/B14354227.png)
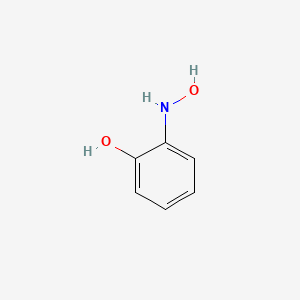
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

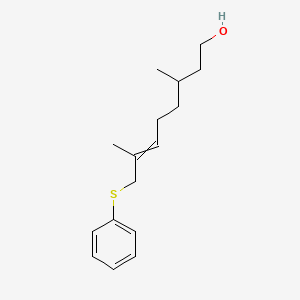
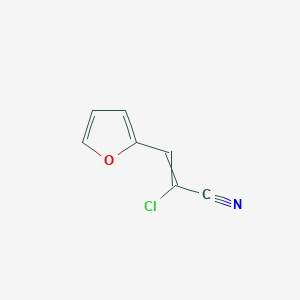

![Acetic acid, [(2-nitro-1-phenylethyl)thio]-, methyl ester](/img/structure/B14354277.png)
